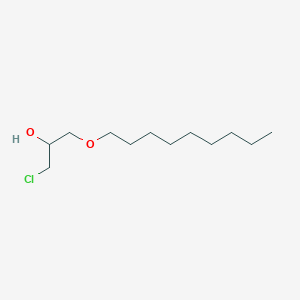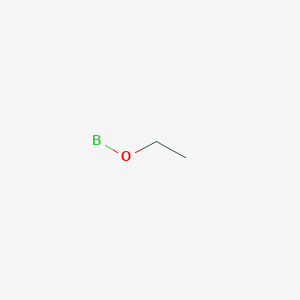
Ethoxyborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxyborane, also known as ethyl borate, is an organoboron compound with the chemical formula (C_2H_5BO). It is a colorless liquid that is primarily used in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Ethoxyborane can be synthesized through several methods. One common synthetic route involves the reaction of boron trichloride with ethanol. The reaction proceeds as follows: [ BCl_3 + 3C_2H_5OH \rightarrow (C_2H_5O)_3B + 3HCl ] This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of boron trichloride. Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yields and purity of the product.
Analyse Des Réactions Chimiques
Ethoxyborane undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: this compound can be oxidized to form boric acid and ethanol. [ (C_2H_5O)_3B + 3H_2O_2 \rightarrow B(OH)_3 + 3C_2H_5OH ]
Reduction: this compound can be reduced to form borane and ethanol. [ (C_2H_5O)_3B + 3H_2 \rightarrow B_2H_6 + 3C_2H_5OH ]
Substitution: this compound can undergo substitution reactions with various nucleophiles to form different boron-containing compounds. [ (C_2H_5O)_3B + 3RNH_2 \rightarrow (RNH)_3B + 3C_2H_5OH ]
Applications De Recherche Scientifique
Ethoxyborane has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various boron-containing compounds. In biology, this compound is used in the study of boron metabolism and its role in biological systems. In medicine, this compound derivatives are being investigated for their potential use as boron carriers in boron neutron capture therapy (BNCT) for cancer treatment. In industry, this compound is used as a catalyst in polymerization reactions and as a precursor for the production of boron-containing materials.
Mécanisme D'action
The mechanism of action of ethoxyborane involves its ability to form stable complexes with various nucleophiles. This property allows it to participate in a wide range of chemical reactions. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions. For example, in BNCT, this compound derivatives are designed to selectively accumulate in cancer cells, where they release boron atoms upon neutron irradiation, leading to the destruction of the cancer cells.
Comparaison Avec Des Composés Similaires
Ethoxyborane can be compared with other boron-containing compounds such as boric acid, borane, and boronic acids. While boric acid is primarily used as an antiseptic and insecticide, this compound is more versatile in organic synthesis. Borane is a highly reactive compound used in hydroboration reactions, whereas this compound is less reactive and more stable. Boronic acids are widely used in Suzuki coupling reactions, but this compound offers unique reactivity due to its ethoxy groups. These differences highlight the uniqueness of this compound and its specific applications in various fields.
Similar Compounds
- Boric acid
- Borane
- Boronic acids
- Mthis compound
- Borinic acid
This compound’s unique properties and reactivity make it a valuable compound in both research and industrial applications. Its versatility and stability allow for a wide range of chemical transformations, making it an essential reagent in organic synthesis.
Propriétés
Numéro CAS |
84284-91-3 |
|---|---|
Formule moléculaire |
C2H5BO |
Poids moléculaire |
55.87 g/mol |
InChI |
InChI=1S/C2H5BO/c1-2-4-3/h2H2,1H3 |
Clé InChI |
MXWVIHZQMUONMP-UHFFFAOYSA-N |
SMILES canonique |
[B]OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



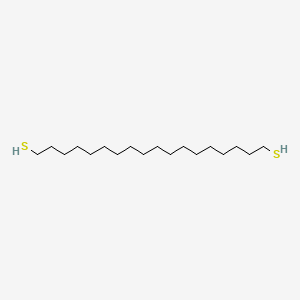
![1-hydroxy-2-[(E)-(3-methylthiophen-2-yl)methylideneamino]guanidine;4-methylbenzenesulfonic acid](/img/structure/B14411114.png)
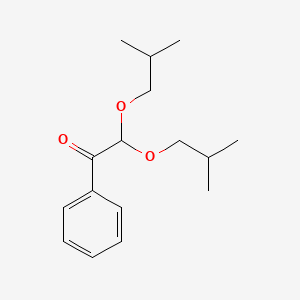
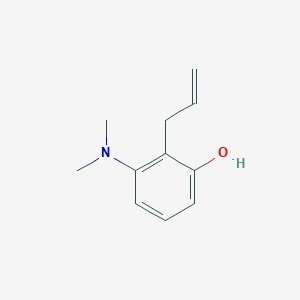
![4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14411139.png)
![5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14411150.png)
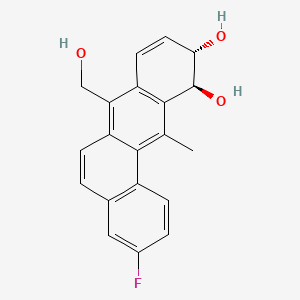
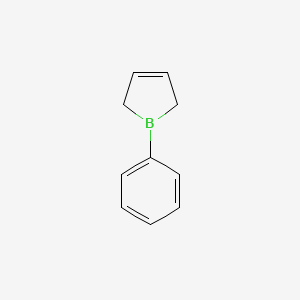
![4,4'-[(4-Hydroxy-1,3-phenylene)disulfonyl]diphenol](/img/structure/B14411160.png)
![2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide](/img/structure/B14411161.png)

